Etiroxate
Overview
Description
Etiroxate is a lipid-lowering compound with the molecular formula C₁₈H₁₇I₄NO₄ and a molecular weight of 818.95 g/mol . It is primarily used in the research of hyperlipoproteinemia and has shown potential in treating psychiatric disorders such as schizophrenia and depression . This compound is an aromatic ether and is known for its ability to inhibit cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase in the liver .
Mechanism of Action
Target of Action
Etiroxate, also known as CG-635, is a lipid-lowering compound . It primarily targets two key enzymes in the liver: Cholesterol Acyltransferase (CAT) and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGCR) . These enzymes play crucial roles in lipid metabolism. CAT is involved in the esterification of cholesterol, while HMGCR is the rate-controlling enzyme of the mevalonate pathway, which produces cholesterol.
Mode of Action
This compound acts by inhibiting the activity of CAT and HMGCR . By inhibiting these enzymes, this compound interferes with the biosynthesis of cholesterol, leading to a decrease in the levels of serum cholesterol and triglycerides .
Biochemical Pathways
The inhibition of CAT and HMGCR disrupts the normal biochemical pathways of lipid metabolism. This results in a reduction of cholesterol biosynthesis and a decrease in the esterification of cholesterol. The overall effect is a reduction in the levels of serum cholesterol and triglycerides, which are key factors in the development of hyperlipoproteinemia .
Result of Action
The primary result of this compound’s action is a reduction in the levels of serum cholesterol and triglycerides . This can help manage conditions such as hyperlipoproteinemia. Additionally, this compound has been shown to be effective against psychiatric disorders, such as schizophrenia and depression, in animal studies . It also has a beneficial effect on cardiac function .
Biochemical Analysis
Biochemical Properties
Etiroxate interacts with various biomolecules in the body. It inhibits the activity of cholesterol acyltransferase (CAT) and 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR) in the liver . These enzymes play crucial roles in the regulation of cholesterol and lipid metabolism.
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in lipid metabolism. It causes a significant reduction in serum cholesterol, low-density lipoprotein (LDL) cholesterol, and serum apolipoprotein B . It also leads to a significant decrease in high-density lipoprotein (HDL) cholesterol .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits the activity of CAT and HMGCR, enzymes involved in cholesterol and lipid metabolism . By inhibiting these enzymes, this compound reduces the levels of cholesterol and other lipids in the body.
Temporal Effects in Laboratory Settings
It is known that the effects of this compound, such as the reduction in cholesterol and lipid levels, are observed after regular administration of the compound .
Metabolic Pathways
This compound is involved in the cholesterol and lipid metabolism pathways. It interacts with CAT and HMGCR, enzymes that play key roles in these pathways .
Preparation Methods
The synthesis of etiroxate involves the esterification of 3,5-diiodo-4-hydroxyphenylacetic acid with ethyl alcohol in the presence of a suitable catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Etiroxate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various iodinated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of deiodinated products. Reducing agents such as sodium borohydride are commonly used.
Substitution: Halogen substitution reactions can occur with this compound, where iodine atoms are replaced by other halogens or functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenolic compounds, while reduction may produce deiodinated aromatic ethers .
Scientific Research Applications
Etiroxate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study halogenation and esterification reactions.
Biology: Investigated for its effects on lipid metabolism and enzyme inhibition.
Medicine: Potential therapeutic agent for hyperlipoproteinemia, schizophrenia, and depression.
Industry: Utilized in the development of lipid-lowering drugs and other pharmaceutical applications.
Comparison with Similar Compounds
Etiroxate is unique in its structure and function compared to other lipid-lowering compounds. Similar compounds include:
Atorvastatin: A widely used statin that inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase but does not have the same halogenated aromatic structure as this compound.
Simvastatin: Another statin with a different mechanism of action and chemical structure.
This compound’s unique halogenated structure and dual enzyme inhibition make it distinct from these other compounds .
Properties
IUPAC Name |
ethyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17I4NO4/c1-3-26-17(25)18(2,23)8-9-4-13(21)16(14(22)5-9)27-10-6-11(19)15(24)12(20)7-10/h4-7,24H,3,8,23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZCMKGGFONJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864773 | |
Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17365-01-4 | |
Record name | Etiroxate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17365-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etiroxate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017365014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETIROXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LDN5P7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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